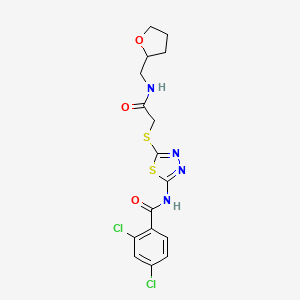

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O3S2/c17-9-3-4-11(12(18)6-9)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-10-2-1-5-25-10/h3-4,6,10H,1-2,5,7-8H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCJRXCXNHADHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and cellular metabolism. The compound’s thiadiazole ring can form stable complexes with metal ions, which may inhibit or activate specific enzymes. For instance, it can interact with metalloproteins, altering their catalytic activities and impacting cellular redox states.

Cellular Effects

The effects of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide on cells are profound. It influences cell signaling pathways, particularly those related to apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities. Furthermore, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions can influence the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2,4-dichloro-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Inferences for Target Compound :

- Chlorine substituents likely enhance lipophilicity and receptor binding, similar to 4-chlorophenyl analogs ().

Physicochemical Properties

Q & A

Basic: What synthetic methodologies are reported for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thioamide intermediates. For example, cyclization of N-substituted thioamides using concentrated sulfuric acid or iodine-triethylamine systems has been reported. Key steps include:

- Reacting isothiocyanates with hydrazine derivatives to form thiosemicarbazides, followed by cyclization under acidic conditions .

- Using iodine and triethylamine in DMF to induce cyclization while cleaving sulfur atoms, as seen in analogous thiadiazole syntheses .

Characterization often involves TLC monitoring (e.g., Silufol UV-254 plates) and spectroscopic validation (IR, NMR) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., tetrahydrofuran-derived CH₂ signals at δ 3.5–4.0 ppm, aromatic protons from benzamide at δ 7.5–8.0 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, especially for the tetrahydrofuran and thiadiazole moieties. Mean (C–C) bond lengths of ~0.005–0.007 Å and R factors <0.05 are typical .

Advanced: How can reaction conditions be optimized to improve cyclization efficiency of the thioether linkage?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .

- Acid Catalysis : Concentrated H₂SO₄ facilitates cyclization of thioamides, but prolonged exposure may degrade acid-sensitive groups (e.g., tetrahydrofuran). Short reaction times (~24 hours) at 298 K are recommended .

- Reagent Ratios : Excess iodine (1.2–1.5 eq.) enhances sulfur elimination in iodine-mediated cyclizations .

Advanced: How to address contradictions in reported yields for sulfur-containing intermediates?

Discrepancies in yields (e.g., failed isolation of thioacetamide derivatives ) may arise from:

- Sulfur Source : P₂S₅ often underperforms compared to thiourea derivatives in thioamide formation.

- Temperature Control : Cyclization at >298 K can lead to side reactions; strict temperature monitoring is advised .

- Workup Protocols : Rapid quenching (e.g., ice-water) improves precipitation of intermediates .

Advanced: What in vitro assays are suitable for evaluating biological activity?

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thiadiazole-thioether motif as a potential active site binder .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Basic: What purification strategies are effective for isolating this compound?

- Recrystallization : Use ethanol-DMF mixtures (3:1) to remove polar byproducts .

- Column Chromatography : Silica gel with chloroform:acetone (3:1) eluent separates thiadiazole derivatives from unreacted starting materials .

Advanced: How to validate the stereochemistry of the tetrahydrofuran moiety?

- X-ray Diffraction : Single-crystal studies confirm the (R/S) configuration of the tetrahydrofuran methyl group, with data-to-parameter ratios >15 ensuring reliability .

- NOESY NMR : Correlates spatial proximity of protons on the tetrahydrofuran ring to adjacent substituents .

Basic: What stability concerns exist during synthesis and storage?

- Hydrolysis : The thioether linkage may degrade in aqueous acidic/basic conditions. Store under inert gas (N₂/Ar) at 253–277 K .

- Light Sensitivity : Thiadiazoles are prone to photodegradation; use amber vials for long-term storage .

Advanced: What computational methods support SAR studies for this compound?

- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., PARP-1) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Advanced: How to resolve spectral overlaps in NMR characterization?

- 2D NMR : HSQC and HMBC differentiate overlapping aromatic (δ 7.5–8.0 ppm) and thiadiazole (δ 8.5–9.0 ppm) signals .

- Deuterated Solvents : Use DMSO-d₆ to sharpen NH and OH peaks obscured in CDCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.